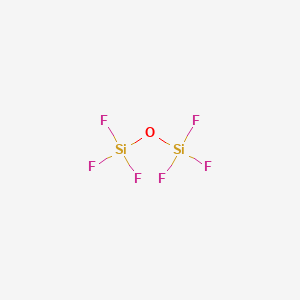![molecular formula C20H27N2O5PS B079751 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate CAS No. 14796-43-1](/img/structure/B79751.png)
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate is a chemical compound with the molecular formula C20H27N2O5PS and a molecular weight of 438.478 g/mol . It is also known by its common name, propionylpromazine phosphate . This compound belongs to the phenothiazine class of chemicals, which are known for their diverse applications in medicine and industry.
Vorbereitungsmethoden
The synthesis of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves several steps. One common synthetic route starts with the reaction of dimethylamine with acrylonitrile to form 3-(dimethylamino)-1-propylamine . This intermediate is then reacted with phenothiazine derivatives under specific conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate involves its interaction with various molecular targets. It primarily acts on the central nervous system by blocking dopamine receptors, which helps in managing symptoms of psychiatric disorders . Additionally, it can interact with other neurotransmitter systems, contributing to its overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate can be compared with other phenothiazine derivatives such as chlorpromazine and promazine . While all these compounds share a similar core structure, they differ in their side chains and specific pharmacological properties. For instance, chlorpromazine is known for its strong antipsychotic effects, whereas promazine has a milder profile . The unique structural features of this compound contribute to its distinct pharmacological and chemical properties .
Eigenschaften
CAS-Nummer |
14796-43-1 |
|---|---|
Molekularformel |
C20H27N2O5PS |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C20H24N2OS.H3O4P/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;1-5(2,3)4/h6-12,14H,5,13H2,1-4H3;(H3,1,2,3,4) |
InChI-Schlüssel |
YNHFWONNSNPYEW-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.OP(=O)(O)O |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.OP(=O)(O)O |
Piktogramme |
Acute Toxic; Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
3568-24-9 (Parent) |
Synonyme |
1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















